molecular formula C14H20O3S B1359358 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone CAS No. 898771-90-9

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone

Cat. No. B1359358
M. Wt: 268.37 g/mol
InChI Key: BEUKMUFHIJVHMX-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-thienyl hexyl ketone is a versatile organic compound that has been studied extensively for its potential applications in various scientific research fields. It is a highly reactive compound that can be used to synthesize a variety of novel compounds and materials. This compound has been studied for its potential use in drug development, biochemistry, and other scientific research fields.

Scientific Research Applications

Investigations of Polyfunctional Oxides

Samitov, Glushko, Malinovskii, and Pokhodenko (1972) explored the reaction of esters with ketones in the presence of acid catalysts to produce 2,2,4-trialkyl-5-(2-carboalkoxyvinyl)-1,3-dioxolanes, leading to the study of their conformations and configurations through PMR spectra (Samitov et al., 1972).

Zeolite-Catalyzed Synthesis

Zatorski and Wierzchowski (1991) demonstrated the use of zeolites as catalysts for synthesizing 4-phenyl-1-1,3-dioxolanes from styrene oxide and aliphatic ketones. Their research provided insights into factors influencing 1,3-dioxolane yield (Zatorski & Wierzchowski, 1991).

Antioxidant Evaluation of Thienyl Ketones

Althagafi (2022) conducted molecular modeling and antioxidant evaluations of novel di-2-thienyl ketones. This research involved quantum chemical calculations and molecular docking analysis to assess their interactions with cytochrome c peroxidase (Althagafi, 2022).

Catalyst Research in Dioxolane Synthesis

Adams, Barnard, and Brosius (1999) synthesized a series of 1,3-dioxolanes using [Cp*Ir(NCMe)3]2+ as a catalyst. Their findings contribute to the understanding of catalyst efficiency in dioxolane formation (Adams et al., 1999).

Protection of Ketones as 1,3-Dioxolanes

Hassner, Bandi, and Panchgalle (2012) researched a mild, room-temperature method for protecting ketones or aldehydes as 1,3-dioxolane derivatives, enhancing the understanding of ketone protection processes (Hassner, Bandi, & Panchgalle, 2012).

Heterocyclic Ring Systems with Oxygen and Sulfur

Aitken (1990) presented syntheses and reactions of five-membered heterocyclic ring systems containing oxygen and sulfur, including dioxolanes and oxathiolanes. This research has implications for the synthesis of anti-cancer drugs and liquid crystal dopants (Aitken, 1990).

Photolabile Acetalization of Carbonyl Compounds

Kostikov, Malashikhina, and Popik (2009) explored the caging of carbonyl compounds as photolabile 1,3-dioxolanes, contributing to the understanding of photochemical release processes (Kostikov, Malashikhina, & Popik, 2009).

Condensations of Glycerol to Cyclic Acetals

Deutsch, Martin, and Lieske (2007) investigated the condensation of glycerol with various aldehydes and ketones, focusing on the synthesis of potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3S/c1-2-3-4-5-6-11(15)12-7-8-13(18-12)14-16-9-10-17-14/h7-8,14H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUKMUFHIJVHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641876
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone

CAS RN

898771-90-9
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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